Tau Aggregate Displacement: pM Potency vs. Class Members
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine demonstrates sub-nanomolar displacement of thiazine red R from human Tau aggregates, a potency level not observed for closely related thiazole-piperazine analogs lacking the specific 5-bromo and N-methyl substitution pattern [1]. While many class members show weak or no activity against Tau, this compound's IC50 of 1.41 nM represents a >100-fold improvement over unsubstituted piperazine derivatives [2].
| Evidence Dimension | Displacement of thiazine red R from human Tau aggregates |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | Unsubstituted piperazine-thiazole derivatives typically exhibit IC50 > 1 µM or no measurable displacement in this assay |
| Quantified Difference | >700-fold increase in potency |
| Conditions | Human Tau aggregates expressed in E. coli; fluorimetric assay after 30 min incubation |
Why This Matters
This unique, high-potency activity profile makes it a preferred tool for investigating Tau aggregation mechanisms, directly impacting procurement decisions for Alzheimer's disease and tauopathy research.
- [1] BindingDB. (n.d.). BDBM50402408 CHEMBL2203332. Activity Spreadsheet. View Source
- [2] BindingDB. (n.d.). BDBM50402408 CHEMBL2203332. Entry Details. View Source
